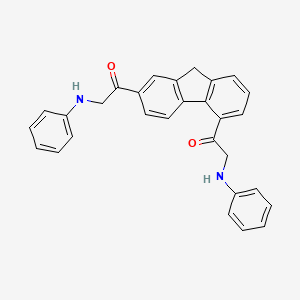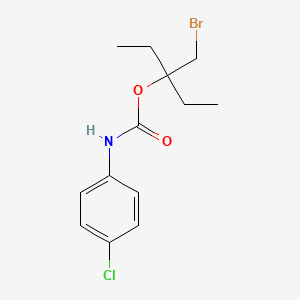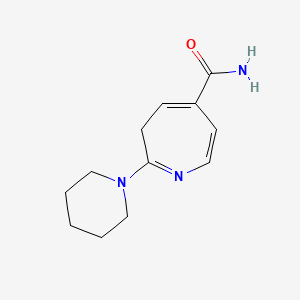
(Nona-1,2,5-trien-7-yn-4-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Nona-1,2,5-trien-7-yn-4-yl)benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a nona-1,2,5-trien-7-yn-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Nona-1,2,5-trien-7-yn-4-yl)benzene typically involves multi-step organic reactions. One common method is the coupling of a benzene derivative with a nona-1,2,5-trien-7-yn-4-yl precursor under specific reaction conditions. This process often requires the use of catalysts such as palladium or copper to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Nona-1,2,5-trien-7-yn-4-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
(Nona-1,2,5-trien-7-yn-4-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of (Nona-1,2,5-trien-7-yn-4-yl)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Nona-1,2,5-trien-7-yn-4-yl)benzene: Unique due to its specific substitution pattern on the benzene ring.
(Octa-1,2,5-trien-7-yn-4-yl)benzene: Similar structure but with one fewer carbon atom in the side chain.
(Deca-1,2,5-trien-7-yn-4-yl)benzene: Similar structure but with one additional carbon atom in the side chain.
Uniqueness
This compound stands out due to its specific combination of triple and double bonds in the side chain, which imparts unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
87639-31-4 |
|---|---|
Formule moléculaire |
C15H14 |
Poids moléculaire |
194.27 g/mol |
InChI |
InChI=1S/C15H14/c1-3-5-7-11-14(10-4-2)15-12-8-6-9-13-15/h6-14H,2H2,1H3 |
Clé InChI |
RTQIZBSDXKPCAF-UHFFFAOYSA-N |
SMILES canonique |
CC#CC=CC(C=C=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)

![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)

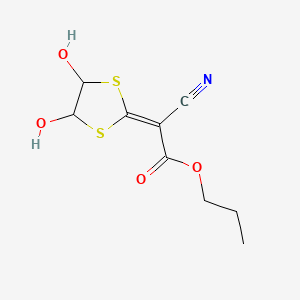
![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)


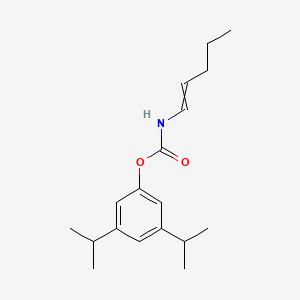
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)

